2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
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Overview
Description
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C16H15ClN2O. It is characterized by the presence of a benzimidazole ring substituted with a 3-chlorobenzyl group and an ethanol moiety.
Mechanism of Action
Target of action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The interaction between the compound and its target could involve various types of chemical bonding, such as covalent bonding, hydrogen bonding, or van der Waals interactions. The benzimidazole ring system might play a key role in these interactions .
Biochemical pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their targets. For example, some benzimidazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the ionization state of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 3-chlorobenzyl chloride with 2-(1H-benzimidazol-2-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Hydrogenated derivatives of the benzimidazole ring.
Substitution: Derivatives with various substituents replacing the chlorine atom on the benzyl group.
Scientific Research Applications
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
- 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propane
- 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]butane
Uniqueness
2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the ethanol moiety, which imparts specific chemical and physical properties. This differentiates it from similar compounds that may have different alkyl groups attached to the benzimidazole ring.
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPXTPZIRLMXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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